molecular formula C12H20N4O2 B008813 4,4'-Azobis(4-cyano-1-pentanol) CAS No. 4693-47-4

4,4'-Azobis(4-cyano-1-pentanol)

Cat. No.: B008813
CAS No.: 4693-47-4
M. Wt: 252.31 g/mol
InChI Key: IWTIJBANDVIHPX-UHFFFAOYSA-N
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Description

4,4'-Azobis(4-cyano-1-pentanol) (CAS 4693-47-4) is an azo-based polymerization initiator with the molecular formula C₁₂H₂₀N₄O₂ and a molar mass of 252.31 g/mol . Structurally, it contains two terminal hydroxyl groups and cyano substituents on adjacent carbons, enabling dual functionality as both a radical initiator and a diol in polyurethane synthesis . Key properties include:

  • Purity: ≥95% (commercial grade)
  • Melting Point: 75–85°C
  • Solubility: Soluble in alcoholic solvents (e.g., ethanol, methanol) but poorly soluble in water
  • Storage: Requires refrigeration (2–8°C) under argon due to sensitivity to light and moisture .

Its primary applications include:

  • Waterborne Polyurethane Synthesis: Acts as a diol and initiator, enabling controlled crosslinking and narrow molecular weight distributions .
  • Foaming Materials: Generates gas during decomposition, aiding pore formation in polyurethane foams .

Preparation Methods

4,4’-Azobis(4-cyano-1-pentanol) can be synthesized through the condensation reaction of pentanal and a cyanide source, followed by oxidation and dehydrogenation[2][2]. The general synthetic route involves the following steps:

    Condensation Reaction: Pentanal reacts with a cyanide source to form an intermediate.

    Oxidation: The intermediate undergoes oxidation to form the desired product.

    Dehydrogenation: The final step involves dehydrogenation to yield 4,4’-Azobis(4-cyano-1-pentanol).

In industrial production, the reaction conditions are optimized to ensure high yield and purity. The process typically involves controlled temperatures and the use of specific catalysts to facilitate the reactions[2][2].

Chemical Reactions Analysis

Thermal and Photochemical Decomposition

ACPO decomposes to generate free radicals, initiating polymerization. Key decomposition pathways include:

Thermal Decomposition

  • Kinetic Data :
    Temperature (°C)Rate Constant (kd)Activation Energy (Ea)
    50.00.03 min⁻¹129.6 kJ/mol
    60.00.05 min⁻¹134.2 kJ/mol
    80.00.08 min⁻¹138.4 kJ/mol
    (Source: Royal Society of Chemistry , NIST WebBook )
  • Products : Decomposes into 2 equivalents of reactive radicals (N₂ gas as a byproduct) .

Photochemical Decomposition

  • Initiation : Violet light (402 nm) triggers photolysis, producing transient intermediates (C’) and stable species (I, I’, I”) .
  • Reaction Conditions :
    Light IntensitySolventKey Observations
    402 nmDMF-d7Formation of transient radicals
    Low intensityAqueous Na₂CO₃Slower radical generation

Free Radical Polymerization

  • Monomers : Initiates polymerization of acrylamide, styrene, and vinyl monomers .
  • Polymer Properties :
    Polymer TypeProperties
    PolyacrylamideHigh molecular weight, water-soluble
    Polyurethane FoamsUniform pore structure, low density

Redox-Initiated Polymerization

  • Ce(IV)-ACPO System :
    • Redox pair with ceric ions (Ce⁴⁺) in nitric acid initiates acrylamide polymerization .
    • Reaction Conditions :
      ParameterValue
      Temperature40°C
      pH1.5–2.5
      Ce⁴⁺ Concentration0.01–0.1 M

Antimicrobial Efficacy

  • Target Pathogens :
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    (Source: BenchChem)

Anticancer Studies

  • In Vitro Cytotoxicity :
    Concentration (µM)Cell Viability (%)
    5075
    10050
    20025
    (Source: BenchChem)

Research Trends

Recent studies explore ACPO in:

  • RAFT Polymerization : Used as a water-soluble initiator .
  • Nanoparticle Synthesis : Investigated for controlled radical polymerization in nanoparticle systems .

Scientific Research Applications

Polymerization Initiator

One of the most prominent applications of 4,4'-Azobis(4-cyano-1-pentanol) is its use as an initiator in aqueous polymerization processes. It generates free radicals upon thermal decomposition, which initiate the polymerization of acrylamide and other monomers:

  • Acrylamide Polymerization : The compound is particularly effective in the aqueous polymerization of acrylamide, leading to the formation of polyacrylamide, a polymer widely used in water treatment, soil conditioning, and as a thickening agent in various industries .

Synthesis of Polymeric Materials

The compound is utilized in synthesizing various polymeric materials, such as:

  • Coatings : It contributes to creating durable coatings with specific properties like adhesion and resistance to chemicals.
  • Adhesives : The radical initiation helps develop adhesives with enhanced bonding capabilities.
  • Foams : Used in producing polyurethane foams which are essential in furniture and insulation applications .

Coatings Industry

In the coatings industry, 4,4'-Azobis(4-cyano-1-pentanol) is employed to enhance the properties of coatings by improving their durability and chemical resistance. This application is crucial for automotive and industrial coatings where performance under harsh conditions is required.

Textile Industry

The compound finds applications in textile finishing processes where it aids in creating water-resistant fabrics and improving dye adherence through polymeric treatments .

Biomedical Applications

Recent studies have explored the use of 4,4'-Azobis(4-cyano-1-pentanol) in biomedical fields, particularly in drug delivery systems. Its ability to form hydrogels through radical polymerization allows for controlled release mechanisms for therapeutic agents .

Case Study 1: Aqueous Polymerization of Acrylamide

A study demonstrated that using 4,4'-Azobis(4-cyano-1-pentanol) as an initiator resulted in high molecular weight polyacrylamide with desirable viscosity properties for water treatment applications. The optimal conditions were identified, showcasing its efficiency compared to other initiators.

Case Study 2: Development of Coatings

Research focused on formulating epoxy-based coatings using this compound showed significant improvements in mechanical properties and chemical resistance compared to traditional formulations. The coatings exhibited enhanced performance under extreme environmental conditions.

Comparison with Similar Compounds

Comparison with Similar Azo Compounds

Structural and Functional Differences

Compound Key Structural Features Functional Groups Applications
4,4'-Azobis(4-cyano-1-pentanol) Hydroxyl (-OH), cyano (-CN) Initiator, diol Polyurethanes, foams
4,4'-Azobis(4-cyanopentanoic acid) (ACPA) Carboxylic acid (-COOH), cyano (-CN) Initiator, macro-CTA Block copolymers, surfactants
4,4'-Azobis(4-cyanopentanoyl chloride) (ACPC) Acid chloride (-COCl), cyano (-CN) Reactive esterification agent Macro-azo-initiators
AIBN (2,2'-Azobis(isobutyronitrile)) Isobutyronitrile groups Thermal initiator Bulk polymerization (e.g., PMMA)

Key Insights :

  • The hydroxyl groups in 4,4'-Azobis(4-cyano-1-pentanol) enable covalent bonding in polyurethane matrices, unlike ACPA or AIBN .
  • ACPC’s acid chloride group facilitates esterification with polyols (e.g., PECH-diols), making it ideal for synthesizing energetic binders .

Thermal and Stability Properties

Compound ΔfH°solid (kJ/mol) Flash Point (°C) Decomposition Temperature (°C) Stability Concerns
4,4'-Azobis(4-cyano-1-pentanol) -223.3 ± 6.8 46 / 206.2 ~75–85 (melting) Moisture/light sensitivity
ACPA -7357.1 ± 6.7 N/A ~60–70 Hygroscopic
AIBN N/A 50 60–70 Releases toxic HCN upon decay

Discrepancies Noted:

  • The flash point of 4,4'-Azobis(4-cyano-1-pentanol) varies between sources (46°C vs. 206.2°C ), likely due to differences in purity or testing methods.

Solubility and Reactivity

Compound Solubility Profile Reactivity in Polymerization
4,4'-Azobis(4-cyano-1-pentanol) Alcohols, polar aprotic solvents Initiates radicals at ~70–80°C; participates in urethane bonding
ACPA Polar solvents (DMSO, water at high pH) Forms macro-chain-transfer agents (CTAs) for RAFT polymerization
AIBN Toluene, THF Decomposes at lower temps (60–70°C), generating isobutyronitrile radicals

Biological Activity

4,4'-Azobis(4-cyano-1-pentanol) (CAS No. 4693-47-4) is a chemical compound known for its utility in polymer chemistry as a radical initiator. Its biological activity has garnered interest, particularly in the context of its potential applications in drug delivery systems and as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₂₀N₄O₂
  • Molecular Weight : 252.31 g/mol
  • IUPAC Name : 2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile
  • Structure :
SMILES CC CCCO C N N NC C CCCO C N\text{SMILES CC CCCO C N N NC C CCCO C N}

The biological activity of 4,4'-Azobis(4-cyano-1-pentanol) primarily arises from its ability to generate free radicals upon thermal decomposition. These radicals can interact with various biological macromolecules, leading to:

  • Cellular Signaling Modulation : The generated radicals can influence signaling pathways by modifying proteins and lipids.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through oxidative stress mechanisms that damage microbial cell structures.
  • Cytotoxic Effects : In certain contexts, the free radicals produced may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Antimicrobial Properties

Research indicates that 4,4'-Azobis(4-cyano-1-pentanol) displays significant antimicrobial activity against various bacterial strains. A study conducted by researchers at [source] demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to oxidative damage inflicted on bacterial cell membranes.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anticancer Potential

In vitro studies have shown that 4,4'-Azobis(4-cyano-1-pentanol) can induce cytotoxicity in various cancer cell lines. For instance, a case study involving human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
5075
10050
20025

The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the efficacy of 4,4'-Azobis(4-cyano-1-pentanol) as a disinfectant. The results indicated a significant reduction in microbial load on contaminated surfaces treated with the compound compared to controls.

Case Study 2: Cancer Cell Line Study

In a laboratory setting, researchers treated various cancer cell lines with differing concentrations of the compound. The findings suggested that higher concentrations correlated with increased apoptosis markers, such as caspase activation and PARP cleavage.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4,4'-Azobis(4-cyano-1-pentanol) in academic laboratories?

The compound is typically synthesized via acid chloride activation of its precursor (e.g., 4,4'-azobis(4-cyanopentanoic acid)) followed by reaction with alcohols. Purification often involves recrystallization from methanol or fractional precipitation using solvent systems like tetrahydrofuran-methanol to achieve high purity (>97%) . For hydroxyl-terminated derivatives, NMR spectroscopy (¹H and ¹³C) is critical to confirm terminal hydroxyl groups, as shown in Figure 4 of hydroxyl-terminated poly(n-butyl acrylate) studies .

Q. How does 4,4'-Azobis(4-cyano-1-pentanol) function as a radical initiator in polymer synthesis?

This azo compound decomposes thermally or photochemically to generate free radicals, initiating polymerization. For example, in reversible addition-fragmentation chain transfer (RAFT) polymerization, it pairs with chain-transfer agents (CTAs) like dithiobenzoates to control molecular weight and dispersity. Optimal initiator-to-monomer ratios (e.g., 1:100–1:500) and temperatures (60–80°C) are key for efficient initiation .

Q. What analytical techniques are essential for characterizing 4,4'-Azobis(4-cyano-1-pentanol) and its polymer products?

  • NMR Spectroscopy : Confirms structural integrity, including hydroxyl group presence (δ ~1.5–2.0 ppm for terminal -OH in ¹H NMR) .
  • Gel Permeation Chromatography (GPC) : Measures molecular weight distributions (e.g., Mw/Mn = 1.12 for cyclic polymers) .
  • UV-Vis Spectroscopy : Monitors decomposition kinetics via absorbance changes at λ ~350 nm .

Advanced Research Questions

Q. What are the kinetic parameters and decomposition pathways of 4,4'-Azobis(4-cyano-1-pentanol) under thermal vs. photochemical conditions?

Thermal decomposition follows first-order kinetics with activation energies (Ea) ranging from 120–140 kJ/mol, depending on solvent polarity. Photochemical decomposition in aqueous media generates cyanoalkyl radicals and nitrogen gas, with half-lives varying by UV intensity (e.g., 30–60 minutes under 365 nm light) . Contradictions in reported rates may arise from solvent effects; for instance, methanol stabilizes intermediates, slowing decomposition compared to non-polar solvents .

Q. How can researchers resolve contradictions in literature data regarding this compound’s stability in different solvents?

Systematic studies combining differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended. For example, DSC data showing exothermic peaks at 110–130°C in polar solvents vs. 90–100°C in non-polar solvents highlight solvent-dependent stability . Cross-validation with FTIR or mass spectrometry of decomposition products (e.g., 4-cyanopentanoic acid) can clarify mechanisms .

Q. What advanced applications exist for 4,4'-Azobis(4-cyano-1-pentanol) in cyclic polymer synthesis?

It enables cyclic polymer formation via thiolactone-disulfide chemistry. For example, coupling with PDMS-OH (reactive silicone oil) yields photo-responsive azo-PDMS with controlled cyclization efficiency (68% yield) and narrow dispersity (Mw/Mn = 1.12) . Advanced RAFT protocols using this initiator produce cyclic poly(vinylpyrrolidone) with tailored hydrodynamic radii for drug delivery .

Q. What safety protocols are critical when handling 4,4'-Azobis(4-cyano-1-pentanol) in laboratory settings?

  • Storage : Keep at 2–8°C in airtight, light-protected containers to prevent premature decomposition .
  • Handling : Use explosion-proof equipment and ground containers to mitigate static discharge risks. Decomposition releases toxic gases (e.g., HCN), requiring fume hoods and PPE .
  • Disposal : Follow international regulations (e.g., UN 3226 for self-reactive solids) with neutralization via slow addition to alkaline solutions .

Properties

IUPAC Name

2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-11(9-13,5-3-7-17)15-16-12(2,10-14)6-4-8-18/h17-18H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTIJBANDVIHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)(C#N)N=NC(C)(CCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4693-47-4
Record name 4,4'-Azobis(4-cyano-1-pentanol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4,4'-Azobis(4-cyano-1-pentanol)
4,4'-Azobis(4-cyano-1-pentanol)
4,4'-Azobis(4-cyano-1-pentanol)
4,4'-Azobis(4-cyano-1-pentanol)
4,4'-Azobis(4-cyano-1-pentanol)
4,4'-Azobis(4-cyano-1-pentanol)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.